molecular formula C10H12F2O B12829787 2-(3,5-Difluoro-2-methylphenyl)propan-1-ol

2-(3,5-Difluoro-2-methylphenyl)propan-1-ol

Cat. No.: B12829787
M. Wt: 186.20 g/mol
InChI Key: HYETXDHVDPKXOR-UHFFFAOYSA-N
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Description

2-(3,5-Difluoro-2-methylphenyl)propan-1-ol is an organic compound characterized by the presence of a difluoromethylphenyl group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Difluoro-2-methylphenyl)propan-1-ol typically involves the reaction of 3,5-difluoro-2-methylbenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluoro-2-methylphenyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: Further reduction to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation or other substitution reactions at the aromatic ring using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: NBS in carbon tetrachloride (CCl4) under UV light.

Major Products Formed

    Oxidation: 2-(3,5-Difluoro-2-methylphenyl)propan-1-one.

    Reduction: 2-(3,5-Difluoro-2-methylphenyl)propane.

    Substitution: 2-(3,5-Difluoro-2-bromomethylphenyl)propan-1-ol.

Scientific Research Applications

2-(3,5-Difluoro-2-methylphenyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3,5-Difluoro-2-methylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its observed biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Difluorophenyl)propan-1-ol
  • 2-(3,5-Dichloro-2-methylphenyl)propan-1-ol
  • 2-(3,5-Dimethylphenyl)propan-1-ol

Uniqueness

2-(3,5-Difluoro-2-methylphenyl)propan-1-ol is unique due to the presence of both difluoro and methyl groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The difluoromethyl group, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12F2O

Molecular Weight

186.20 g/mol

IUPAC Name

2-(3,5-difluoro-2-methylphenyl)propan-1-ol

InChI

InChI=1S/C10H12F2O/c1-6(5-13)9-3-8(11)4-10(12)7(9)2/h3-4,6,13H,5H2,1-2H3

InChI Key

HYETXDHVDPKXOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1F)F)C(C)CO

Origin of Product

United States

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